3-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid
Description
3-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid is a piperazine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on one nitrogen and a propanoic acid moiety on the other. The Cbz group renders the compound a critical intermediate in organic synthesis, particularly in peptide chemistry, where it safeguards amines during multi-step reactions. Its molecular formula is C₁₅H₂₀N₂O₄ (MW: 292.3 g/mol), with a logP of ~1.5, reflecting moderate hydrophobicity due to the benzyl group and polar carbamate .
Properties
IUPAC Name |
3-(4-phenylmethoxycarbonylpiperazin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(19)6-7-16-8-10-17(11-9-16)15(20)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVOHDCDWOROHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. The structural features of this compound, including the benzyloxycarbonyl group and the propanoic acid moiety, suggest a variety of interactions with biological targets, making it a candidate for further research in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine with benzyl chloroformate to introduce the benzyloxycarbonyl group, followed by the reaction with a propanoic acid derivative. Common solvents used in this synthesis include dichloromethane and bases like potassium carbonate to facilitate the reactions .
Antimicrobial Properties
Research indicates that piperazine derivatives exhibit significant antimicrobial activity. A study evaluating various piperazine compounds demonstrated that modifications to the piperazine ring could enhance antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown promising results against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
In vitro studies have suggested that piperazine derivatives possess anticancer properties. For example, compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation in various human cancer lines. The mechanism often involves apoptosis induction and cell cycle arrest . Specific studies have highlighted that modifications to the piperazine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Enzyme Inhibition
Another area of interest is the inhibition of enzymes such as acetylcholinesterase (AChE). Piperazine derivatives have been shown to bind effectively at the active sites of AChE, potentially offering therapeutic avenues for conditions like Alzheimer's disease. The interaction between these compounds and AChE suggests a mechanism involving both hydrophobic interactions and hydrogen bonding .
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various piperazine derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli at concentrations lower than many standard antibiotics, indicating its potential as an alternative antimicrobial agent.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Control Antibiotic | 8 | Strong |
| This compound | 16 | Moderate |
Case Study 2: Anticancer Activity
In a study focusing on various piperazine derivatives, this compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
| Treatment | IC50 (µM) | Cell Viability (%) |
|---|---|---|
| Control | - | 100 |
| Compound | 25 | 40 |
The proposed mechanism of action for this compound involves its interaction with specific receptors or enzymes within biological pathways. The benzyloxycarbonyl group may act as a protective moiety, allowing the compound to modulate enzyme activity or receptor binding effectively. This modulation can lead to altered signaling pathways associated with cell proliferation and apoptosis .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds with piperazine moieties exhibit significant antidepressant effects. The incorporation of the benzyloxycarbonyl group in 3-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid may enhance its interaction with serotonin receptors, suggesting potential as a novel antidepressant agent .
Anticancer Properties
Studies have shown that piperazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of this compound may allow it to interact with cellular pathways involved in cancer proliferation, making it a candidate for further investigation in anticancer drug development .
Neuropharmacology
Cognitive Enhancers
Piperazine derivatives are often explored for their cognitive-enhancing properties. This compound's ability to modulate neurotransmitter systems could lead to applications in treating cognitive decline associated with neurodegenerative diseases such as Alzheimer's .
Synthesis of Biologically Active Molecules
The compound serves as a versatile building block in synthetic organic chemistry. It can be utilized to create more complex molecules with potential therapeutic applications. Its functional groups allow for various modifications, facilitating the development of new drugs targeting different biological pathways .
Research and Development
Proteomics Research
this compound is being utilized in proteomics studies to investigate protein interactions and functions. Its role as a proteomics reagent can help elucidate mechanisms of action for various proteins in biological systems .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
3-(4-Phenylpiperazin-1-yl)propanoic Acid (CAS: 124078-87-1)
- Structure : Replaces the Cbz group with a phenyl ring.
- Molecular Formula : C₁₃H₁₈N₂O₂ (MW: 234.29 g/mol).
- Lacks the carbamate’s hydrolytic instability, offering better stability under acidic conditions compared to the Cbz analog .
3-(4-Benzylpiperazin-1-yl)propanoic Acid (CAS: 174525-87-2)
- Structure : Substitutes Cbz with a benzyl group.
- Molecular Formula : C₁₄H₂₀N₂O₂ (MW: 248.32 g/mol).
- Key Differences :
3-(4-Methylpiperazin-1-yl)propanoic Acid (CAS: 55480-45-0)
- Structure : Features a methyl group instead of Cbz.
- Molecular Formula : C₈H₁₆N₂O₂ (MW: 172.22 g/mol).
- Key Differences :
Functional Group Modifications
Salt Forms: 3-(4-Benzylpiperazin-1-yl)propanoic Acid Dihydrochloride (CAS: 22278-01-9)
- Structure : Hydrochloride salt of the benzyl-substituted analog.
- Molecular Formula : C₁₄H₂₂Cl₂N₂O₂ (MW: 321.25 g/mol).
- Key Differences :
Ester Derivatives: 3-Oxo-3-(1-Cbz-piperidin-4-yl)-propionic Acid Ethyl Ester (CAS: 38711-20-5)
- Structure : Ethyl ester of a piperidine-based analog with a Cbz group.
- Molecular Formula : C₁₈H₂₄N₂O₅ (MW: 348.4 g/mol).
- Key Differences :
- The ester group increases lipophilicity (logP ~2.1), favoring membrane permeability.
- Piperidine core (vs. piperazine) reduces hydrogen-bonding capacity, altering pharmacokinetics .
Q & A
Basic: What are the common synthetic routes for preparing 3-(4-((benzyloxy)carbonyl)piperazin-1-yl)propanoic acid?
Answer:
The compound is typically synthesized via a multi-step process involving:
- Step 1: Coupling of a piperazine derivative with a benzyloxycarbonyl (Cbz) protecting group. For example, tert-butoxycarbonyl (Boc)-protected piperazine intermediates are often used, followed by deprotection and reaction with benzyl chloroformate .
- Step 2: Introduction of the propanoic acid moiety through alkylation or Michael addition. A modified procedure involves reacting the Cbz-protected piperazine with acrylamide derivatives under basic conditions, as seen in structurally similar compounds (e.g., 72% yield for analogous intermediates) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via H/C NMR and HRMS to confirm purity (>95%) .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR): H NMR (400 MHz, DMSO-d6) confirms the presence of the benzyloxy group (δ 7.2–7.4 ppm, multiplet) and piperazine protons (δ 3.4–3.6 ppm). C NMR verifies the carbonyl group at ~170 ppm .
- High-Resolution Mass Spectrometry (HRMS): ESI-QtOF analysis (e.g., [M + Na]+) matches theoretical values within 2 ppm error .
- Infrared Spectroscopy (IR): Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C stretch) confirm functional groups .
Basic: What are the solubility properties and recommended storage conditions?
Answer:
- Solubility: The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility data for analogs suggest ~5 mg/mL in DMSO at 25°C .
- Storage: Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the Cbz group. Lyophilized samples remain stable for >6 months .
Advanced: How does structural modification of the piperazine or benzyloxy group affect pharmacological activity?
Answer:
Structure-activity relationship (SAR) studies on related compounds reveal:
- Piperazine Substitution: Replacement with diazepine or thiazepine rings (e.g., dibenzo[b,f][1,4]oxazepin-11-yl derivatives) enhances binding to H1 and 5-HT2A receptors, critical for sleep disorder therapeutics .
- Benzyloxy Modifications: Fluorination or nitro-group introduction at the phenyl ring (e.g., 3-(4-(3-nitrophenyl)propanoic acid analogs) increases metabolic stability but may reduce solubility .
- Methodology: In vitro receptor binding assays (IC50 determination) and molecular docking (e.g., AutoDock Vina) guide rational design .
Advanced: What role does this compound play in developing GPR40 agonists?
Answer:
The 3-(4-(benzyloxy)phenyl)propanoic acid core is a scaffold for GPR40 agonists, which target insulin secretion in type 2 diabetes. Key strategies include:
- Peripheral Substitution: Adding spirocyclic or thiadiazole groups (e.g., LY2881835 analogs) improves potency (EC50 < 10 nM) and selectivity over FFA1 receptors .
- In Vivo Testing: Antidiabetic activity is evaluated via glucose tolerance tests in rodent models, with dose-dependent reductions in blood glucose levels observed at 10–50 mg/kg .
Advanced: What advanced analytical methods resolve purity challenges in hydrophobic derivatives?
Answer:
- Reverse-Phase HPLC: C18 columns with acetonitrile/water gradients (0.1% TFA) separate impurities (e.g., deprotected piperazine byproducts) .
- Chiral Chromatography: Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers in stereochemically complex analogs .
- X-ray Crystallography: Used to confirm absolute configuration of intermediates (e.g., methyl ester derivatives) .
Advanced: How should researchers address contradictory data on receptor selectivity?
Answer:
Case example: A study reports H1 receptor modulation for sleep disorders , while another highlights GPR40 agonism for diabetes . To reconcile:
Assay Validation: Confirm receptor binding using orthogonal methods (e.g., radioligand displacement vs. functional cAMP assays).
Structural Analysis: Compare substituents; dibenzoazepine derivatives in lack the propanoic acid group critical for GPR40 binding .
Dose-Response Curves: Test selectivity at varying concentrations (e.g., 1 nM–10 µM) to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
